molecular formula C12H9F3O2 B1624088 2-(trifluoroacetyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 318-46-7

2-(trifluoroacetyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1624088
CAS RN: 318-46-7
M. Wt: 242.19 g/mol
InChI Key: GGDMEHMCEGBLBB-UHFFFAOYSA-N
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Description

Trifluoroacetyl compounds are known for their unique properties due to the trifluoroacetyl group . They are often used in organic synthesis .


Synthesis Analysis

The synthesis of trifluoroacetyl compounds often involves the reaction of trifluoroacetyl phenols with other reagents . For instance, 4-trifluoromethyl-2H-chromenes have been prepared from substituted 2-(trifluoroacetyl)phenols and vinyltriphenylphosphonium chloride .


Molecular Structure Analysis

The molecular structure of trifluoroacetyl compounds can be determined using techniques such as X-ray diffraction and spectroscopy .


Chemical Reactions Analysis

Trifluoroacetyl compounds can undergo various chemical reactions. For example, 4-trifluoromethyl-2H-chromenes have been prepared from substituted 2-(trifluoroacetyl)phenols and vinyltriphenylphosphonium chloride .


Physical And Chemical Properties Analysis

Trifluoroacetyl compounds have unique physical and chemical properties due to the trifluoroacetyl group . For instance, the introduction of fluorine can remarkably change the physical and chemical properties of a compound .

Safety And Hazards

Trifluoroacetyl compounds can pose certain hazards. For instance, trifluoroacetic acid is classified as acutely toxic and corrosive, causing severe skin burns and eye damage .

properties

IUPAC Name

2-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O2/c13-12(14,15)11(17)9-6-5-7-3-1-2-4-8(7)10(9)16/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDMEHMCEGBLBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426032
Record name 2-trifluoroacetyl-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(trifluoroacetyl)-3,4-dihydronaphthalen-1(2H)-one

CAS RN

318-46-7
Record name 2-trifluoroacetyl-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 250 mL one necked round bottomed flask equipped with a reflux condenser, nitrogen inlet and provisions for magnetic stirring was charged with ethyl trifluoroacetate (28.4 g, 0.2 mol) and 75 mL of ether. To this solution was added 48 mL of 25% sodium methoxide in methanol (0.21 mol). A solution of 1-tetralone (29.2 g, 0.2 mol) in 50 mL of ether was then added over about 5 min. The reaction mixture was then stirred at room temperature for 14 h and then was diluted with 100 mL of 3N HCl. The phases were separated and the organic layer washed with 3N HCl brine, dried over anhyd. MgSO4, filtered and concentrated in vacuo. The residue was then taken up in 70 mL of bolling ethanol/water and allowed to cool to room temperature whereupon crystals of 2-trifluoroacetyl-1-tetralone formed which were isolated by filtration and air dried to give 32 g, 81% of pure product with mp 48°-49° C. 1H NMR CDCl3 δ2.8 (m, 2H), 2.9 (m, 2H) 7.2 (d, j=3.0 Hz 1H) 7.36 (m, 1H), 7.50 (m, 1H), 7.98 (m, 1H); 19F NMR CDCl3 δ-72.0. EI GC-MS M+=242.
[Compound]
Name
one
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
48 mL
Type
reactant
Reaction Step Three
Quantity
0.21 mol
Type
reactant
Reaction Step Three
Quantity
29.2 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
81%

Synthesis routes and methods II

Procedure details

A 250 mL one necked round bottomed flask equipped with a reflux condenser, nitrogen inlet and provisions for magnetic stirring was charged with ethyl trifluoroacetate (28.4 g, 0.2 mol) and 75 mL of ether. To this solution was added 48 mL of 25% sodium methoxide in methanol (0.21 mol). A solution of 1-tetralone (29.2 g, 0.2 mol) in 50 mL of ether was then added over about 5 min. The reaction mixture was then stirred at room temperature for 14h and then was diluted with 100 mL of 3N HCl. The phases were separated and the organic layer washed with 3N HCl, brine, dried over anhyd. MgSO4, filtered and concentrated in vacuo. The residue was then taken up in 70 mL of boiling ethanol/water and allowed to cool to room temperature whereupon crystals of 2-trifluoroacetyl-1-tetralone formed which were isolated by filtration and air dried to give 32 g, 81% of pure product with mp 48°-49° C. 1H NMR CDCl3 ε 2.8 (m, 2H), 2.9 (m, 2H), 7.2 (d, j=3.0 Hz, 1H), 7.3 6 (m, 1H), 7.50 (m, 1H), 7.98 (m, 1H); 19F NMR CDCl3 ε -72.0. EI GC-MS M+=242.
[Compound]
Name
one
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
48 mL
Type
reactant
Reaction Step Three
Quantity
0.21 mol
Type
reactant
Reaction Step Three
Quantity
29.2 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
14h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
81%

Synthesis routes and methods III

Procedure details

A 250 mL one necked round bottomed flask equipped with a reflux condenser, nitrogen inlet and provisions for magnetic stirring was charged with ethyl trifluoroacetate (28.4 g, 0.2 mol) and 75 mL of ether. To this solution was added 48 mL of 25% sodium methoxide in methanol (0.21 mol). A solution of 1-tetralone (29.2 g, 0.2 mol) in 50 mL of ether was then added over about 5 min. The reaction mixture was then stirred at room temperature for 14 h and then was diluted wih 100 mL of 3N HCl. The phases were separated and the organic layer washed with 3N HCl, brine, dried over anhyd. MgSO4, filtered and concentrated in vacuo. The residue was then taken up in 70 mL of boiling ethanol/water and allowed to cool to room temperature whereupon crystals of 2-trifluoroacetyl-1-tetralone formed which were isolated by filtration and air dried to give 32 g, 81% of pure product with Tap 48°-49° C. 1H NMR CDCl3 δ2.8 (m, 2H), 2.9 (m, 2H), 7.2 (d, j=3.0 Hz, 1H), 7.36 (m, 1H), 7.50 (m, 1H), 7.98 (m, 1H); 19 F NMR CDCl3 δ-72.0. EI GC-MS M+=242.
[Compound]
Name
one
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
48 mL
Type
reactant
Reaction Step Three
Quantity
0.21 mol
Type
reactant
Reaction Step Three
Quantity
29.2 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(trifluoroacetyl)-3,4-dihydronaphthalen-1(2H)-one

Citations

For This Compound
41
Citations
HF Shao, YJ Hou - Zeitschrift für Kristallographie-New Crystal …, 2017 - degruyter.com
C 24 H 16 CuF 6 O 4 , triclinic, P1̄ (no. 2), a = 6.5651(7) Å, b = 9.4145(10) Å, c = 9.5014(11) Å, α = 68.668(10), β = 77.063(9), γ = 86.847(9), V = 532.91(11) Å 3 , Z = 1, R gt (F) = 0.0596…
Number of citations: 1 www.degruyter.com
JY Bai, YJ Hou - Zeitschrift für Kristallographie-New Crystal …, 2017 - degruyter.com
C 13 H 10 BF 5 O 3 , triclinic, P1̄ (no. 2), a = 7.737(2) Å, b = 7.8600(19) Å, c = 11.803(3) Å, α = 82.03(2), β = 76.91(2), γ = 69.69(2), V = 654.2(3) Å 3 , Z = 2, R gt (F) = 0.0471, wR ref (F 2 …
Number of citations: 2 www.degruyter.com
KY Wang, XL Yang - Zeitschrift für Kristallographie-New Crystal …, 2017 - degruyter.com
C 17 H 20 N 4 O 2 , triclinic, P1̅ (no. 2), a = 7.2692(4) Å, b = 10.5261(5) Å, c = 20.9563(10) Å, α = 95.422(2), β = 95.122(2), γ = 96.574(2), V = 1577.68(14) Å 3 , Z = 4, R gt (F) = 0.0570, …
Number of citations: 2 www.degruyter.com
SX Huang, LH Zhang, MJ Ma, Z Dan - Zeitschrift für Kristallographie …, 2017 - degruyter.com
Crystal structure of diaqua-bis(5′-(pyridin-1-ium-4-yl)-1H-[3,3′-bi(1,2,4-triazol)]-2′-ide-κ2N,N′)cobalt(II) — bis(5-(pyridin-4-yl-κN)-1H,1′H-3,3′-bi(1,2,4-triazole))octamolybdate – …
Number of citations: 1 www.degruyter.com
C Jing, Z Haodong - Zeitschrift für Kristallographie-New Crystal …, 2017 - degruyter.com
Crystal structure of dinitrato-κO-bis(tris((1H-benzo[d]imidazol-2-yl)methyl)amine-κ4N,N′,N′′,N′′′)-(μ2-cyclohexane-1,4-dicarboxylato-κ4O,O′:O′′,O′′′)dimanganese(II) …
Number of citations: 3 www.degruyter.com
C Liu - Zeitschrift für Kristallographie-New Crystal Structures, 2017 - degruyter.com
Crystal structure of bis(μ2-2-chlorobenzoato-κ3O,O′:O′)-(2-chlorobenzoato-κO)-(2-chlorobenzoato-κO,O′)-bis(1,10-phenanthroline-κ2N,N′)-dicadmium(II) monohydrate, …
Number of citations: 2 www.degruyter.com
X Ling-Yun, Z Hai-Yan, L Guang-Zhen - … für Kristallographie-New …, 2017 - degruyter.com
C 20 H 24 CoN 14 O 4 , triclinic, P1̅ (no. 2), a = 7.797(2) Å, b = 8.766(3) Å, c = 9.709(3) Å, α = 73.554(7), β = 86.460(7), γ = 78.537(7), V = 623.7(3) Å 3 , Z = 1, R gt (F) = 0.0303, wR ref (…
Number of citations: 2 www.degruyter.com
Q Wu, Q Pu, D Liu, HP Ju, YF Qiao… - … New Crystal Structures, 2017 - degruyter.com
C 22 H 28 Mn 2 N 8 O 6 , triclinic, P1̅ (no. 2), a = 7.2827(15) Å, b = 8.6433(17) Å, c = 11.410(2) Å, α = 98.58(3), β = 96.15(3), γ = 107.67(3), V = 667.8(2) Å 3 , Z = 1, R gt (F) = 0.0414, …
Number of citations: 2 www.degruyter.com
K Liu, QD Shan, J Nie, X Yan - Zeitschrift für Kristallographie-New …, 2017 - degruyter.com
C 49 H 40 BCu 2 F 4 Fe 2 N 5 O 5 , triclinic, P1̄ (no. 2), a = 11.526(2) Å, b = 12.902(2) Å, c = 15.469(3) Å, α = 95.632(2), β =107.789(2), γ = 96.251(2), V = 2156.3(7) Å 3 , Z = 2, R gt (F) …
Number of citations: 1 www.degruyter.com
S Yang, G Yao - Zeitschrift für Kristallographie-New Crystal …, 2017 - degruyter.com
C 36 H 29 CuIN 2 O 3 P, triclinic, P1̅ (no. 2), a = 9.4713(3) Å, b = 11.8586(4) Å, c = 14.7597(5) Å, α = 93.5250(10), β = 90.61(10), γ = 108.99(10), V = 1563.71(9) Å 3 , Z = 2, R gt (F) = …
Number of citations: 2 www.degruyter.com

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